![molecular formula C12H13N5 B1500094 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C CAS No. 210100-53-1](/img/structure/B1500094.png)
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Overview
Description
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is a heterocyclic amine known for its mutagenic and carcinogenic properties. It is a yellow crystalline powder that is stable at room temperature and has limited solubility in water but dissolves in anhydrous alcohols .
Preparation Methods
The synthesis of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C typically involves the reaction of dimethyl-2-imidazoleacetic acid with phenylacetone to form an intermediate, which is then reacted with pentabromoacetone to yield the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mutagenesis and Carcinogenesis Research
2-Amino-TMQ is recognized as a potent mutagen and has been extensively studied for its role in the formation of DNA adducts. These adducts are critical for understanding how certain compounds can lead to mutations and cancer.
Case Studies
- A study demonstrated that 2-Amino-TMQ induces mutations in bacterial systems, indicating its potential as a model for assessing mutagenic properties of foodborne carcinogens .
- Another investigation highlighted the compound's ability to form DNA adducts in vivo, which is essential for elucidating the mechanisms of chemical carcinogenesis .
Food Safety and Toxicology
Given its classification as a food mutagen, 2-Amino-TMQ is used to evaluate the safety of cooked foods. The compound is formed during the cooking of certain meats at high temperatures.
Research Findings
- Research has shown that the levels of 2-Amino-TMQ can vary significantly depending on cooking methods and temperatures, emphasizing the importance of food preparation practices in reducing exposure to this carcinogen .
- Studies have also focused on the effectiveness of various cooking techniques in minimizing the formation of this compound .
Pharmacological Applications
While primarily studied for its mutagenic properties, there is growing interest in exploring the therapeutic potential of derivatives of 2-Amino-TMQ.
Potential Therapeutic Uses
- Some derivatives have shown promise in inhibiting specific cancer cell lines, suggesting that modifications to the 2-Amino-TMQ structure could lead to novel anticancer agents .
- Research into the pharmacodynamics and pharmacokinetics of these derivatives is ongoing, with preliminary findings indicating potential efficacy against certain tumors .
Radiolabeling and Tracer Studies
The incorporation of radioactive carbon (14C) into the structure allows for tracing studies in biological systems. This application is crucial for understanding metabolic pathways and distribution within organisms.
Applications in Research
- Tracer studies using 2-Amino-TMQ labeled with 14C have been employed to investigate its absorption and metabolism in animal models, providing insights into its biological activity .
- Such studies help elucidate how dietary exposure to this compound may influence health outcomes over time.
Data Summary Table
Mechanism of Action
The mutagenic and carcinogenic effects of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair processes, leading to mutations and potentially cancer. The compound targets cellular DNA and disrupts normal cellular functions, which can result in cell death or uncontrolled cell proliferation .
Comparison with Similar Compounds
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is unique due to its specific structure and properties. Similar compounds include:
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Another mutagenic imidazoquinoxaline with similar properties but different methylation patterns.
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Shares the same core structure but differs in its specific functional groups and reactivity.
These compounds are often compared in research to understand the effects of structural variations on their biological activity and mutagenic potential.
Biological Activity
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is a synthetic heterocyclic compound that belongs to the class of imidazoquinoxalines. This compound has garnered attention due to its potential biological activities, particularly its mutagenic properties and its role in cancer research. This article reviews the biological activity of this compound, focusing on its mutagenicity, carcinogenic potential, and other relevant biological effects based on diverse sources.
- Chemical Formula : C12H13N5
- Molecular Weight : 227.2651 g/mol
- IUPAC Name : 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine
- CAS Number : 92180-79-5
Mutagenicity and Carcinogenicity
Research has indicated that 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline exhibits mutagenic properties. A study employing the Ames test demonstrated that this compound can induce mutations in bacterial cells, suggesting its potential as a carcinogen when metabolically activated in vivo . The mutagenic activity is attributed to its ability to form DNA adducts upon metabolic activation.
The mutagenic effects of heterocyclic amines like 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline are primarily linked to their interactions with cellular macromolecules. Upon ingestion and subsequent metabolic activation (often involving cytochrome P450 enzymes), these compounds can generate reactive intermediates that bind to DNA and proteins, leading to structural alterations and mutations .
Study on Cooking Methods
A study investigated the levels of heterocyclic amines formed during cooking processes. It was found that cooking methods significantly influence the formation of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline in grilled meats. For instance:
- Grilling at high temperatures resulted in increased concentrations of this compound.
- Marinating meats prior to cooking reduced the levels of mutagenic compounds significantly .
Antibacterial Activity
While primarily studied for its mutagenic properties, some research has explored the antibacterial activity of related compounds. Coordination complexes involving derivatives of imidazoquinoxalines have shown varying degrees of effectiveness against gram-positive and gram-negative bacteria. However, specific studies on 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline itself regarding antibacterial activity remain limited .
Data Summary
Study | Findings | Methodology |
---|---|---|
Ames Test | Induces mutations in bacterial cells | Bacterial mutation assay |
Cooking Study | Increased levels when grilled; reduced by marinating | Analysis of cooked meat samples |
Antibacterial Activity | Limited data; some coordination complexes show activity | Testing against bacterial strains |
Properties
IUPAC Name |
3,7,8-trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHIQJNQCWLNR-HVRMQOCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=[14C](N3C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661785 | |
Record name | 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210100-53-1 | |
Record name | 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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